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Introduction

Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease characterized
by the loss of motor neurons, leading to muscle weakness, paralysis, and ultimately, respiratory
failure. A growing body of evidence points to synaptic loss as an early and critical event in ALS
pathogenesis.[1] SPG302, a novel, orally bioavailable, and blood-brain barrier-penetrating
small molecule developed by Spinogenix, is a first-in-class synaptic regenerative therapeutic.
[1][2] Its mechanism of action is centered on the regeneration of lost glutamatergic synapses,
offering a potential therapeutic approach to restore neuronal connections and, consequently,
motor and cognitive function in ALS.[1][3] This technical guide summarizes the key preclinical
evidence for SPG302 in various models relevant to ALS, presenting quantitative data, detailed
experimental protocols, and visual representations of its proposed mechanism and
experimental workflows.

Core Mechanism of Action: Synaptic Regeneration

SPG302 is designed to trigger neurons to produce new glutamatergic synapses.[3] Preclinical
studies have demonstrated its ability to rapidly induce the formation of these crucial neuronal
connections.[4] This regenerative activity has the potential to reverse the decline in motor,
cognitive, and respiratory functions seen in neurodegenerative diseases like ALS.[3][5] The
therapeutic has received preclinical support from the U.S. National Institutes of Health and the
Department of Defense.[3]
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Caption: Proposed mechanism of SPG302 in reversing synaptic loss in ALS.

Preclinical Efficacy in ALS and Related Models

SPG302 has demonstrated efficacy in multiple animal models of neurodegenerative disorders,
including two distinct mouse models of ALS and a rat model of cervical spinal cord injury, which

is relevant to respiratory complications in ALS.[4]

TDP-43 (TAR 4/4) Mouse Model of ALS

The TAR 4/4 mouse model overexpresses human TDP-43, a key protein implicated in the
pathology of most ALS cases. These mice exhibit a very aggressive and severe motor neuron

disease phenotype.

Quantitative Data:

Model Endpoint Treatment Group Result
TDP-43 (TAR 4/4) ) ) )
Median Survival SPG302 35% increase
Mouse
TDP-43 (TAR 4/4) Dramatic
Motor Phenotype SPG302 )
Mouse improvement

Experimental Protocol:

e Animal Model: Homozygous TAR 4/4 mice that overexpress human TDP-43. These mice
develop motor symptoms around postnatal day 14 and have a short lifespan.
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e Dosing Regimen: SPG302 was administered once daily at a dose of 15 mg/kg via

intraperitoneal (IP) injection.

o Treatment Initiation: Dosing commenced on postnatal day 14, after the onset of motor

symptoms.
» Endpoint Measurement:
o Survival: The lifespan of the mice was monitored and recorded.

o Motor Function: Motor phenotypes were assessed, though the specific scoring system

was not detailed in the available resources.

Start: TAR 4/4 Mice (Postnatal Day 14)

Motor Symptom Onset

:

Initiate Daily Treatment
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Monitor Survival and Motor Function
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Caption: Experimental workflow for the TDP-43 mouse model study.

Ubiquilin 2 Mouse Model of ALS/FTD

This model expresses a mutant form of the ubiquilin 2 gene, which is associated with X-linked
ALS and frontotemporal dementia (FTD). These mice exhibit cognitive and motor deficits, as
well as dendritic spine loss.

Experimental Findings:

While specific quantitative data is not yet published, treatment with SPG302 in this model was
reported to:

» Reverse synaptic deficits.

e Reverse dendritic atrophy in upper motor neurons.

Rat Model of Cervical Spinal Cord Injury (C2
Hemisection)

This model is used to study respiratory dysfunction, a critical aspect of ALS pathology, by
assessing the recovery of diaphragm muscle activity.

Quantitative Data:

Model Endpoint Treatment Group Vehicle Group

Recovery of
Rat C2 Hemisection Diaphragm Activity ~80% of rats 29% of rats
(Day 14)

Magnitude of
Rat C2 Hemisection Recovery (Day 14, % 59% 20%
of pre-lesion EMG)

Experimental Protocol:
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Animal Model: Rats with a C2 spinal cord hemisection (C2SH), which impairs diaphragm
function.

Dosing Regimen: SPG302 was administered daily for 14 days.
Treatment Initiation: Treatment began on the day of the surgical injury.
Endpoint Measurement:

o Diaphragm Electromyography (EMG): EMG activity of the diaphragm muscle was
recorded to assess functional recovery. The rate and magnitude of recovery were

quantified.

C2 Spinal Cord Hemisection

:

Initiate 14-Day Daily Treatment

Vehicle Control

Monitor Diaphragm EMG Activity
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Caption: Experimental workflow for the cervical spinal cord injury rat model.

Insights from a Preclinical Alzheimer's Disease
Model

A peer-reviewed publication on SPG302 in the 3xTg-AD mouse model of Alzheimer's disease
provides valuable insights into the experimental methodologies and the molecular
underpinnings of its synaptogenic effects, which are likely conserved across different
neurodegenerative conditions.

Quantitative Data from 3xTg-AD Mouse Model:

Treatment Group (30

Endpoint Treatment Group (3 mg/kg)
mg/kg)

Spatial Memory (Morris Water o o

Significant Improvement Significant Improvement
Maze)
Hippocampal Synaptic Density ~ Restored Restored
Postsynaptic Protein Levels
(PSD95, Drebrin, p- Significantly Increased Significantly Increased

GIuA1/GIuAl)

Detailed Experimental Protocols (Adapted from the 3xTg-AD Study):

e Animal Model: 3xTg-AD mice, which develop age-dependent amyloid-beta and tau
pathology, along with cognitive deficits and synaptic loss.

» Dosing Regimen: Daily intraperitoneal (IP) injections of SPG302 at 3 mg/kg and 30 mg/kg for
4 weeks.

e Behavioral Assessment:

o Morris Water Maze: To evaluate spatial learning and memory. Mice were trained to find a
hidden platform in a pool of water, and their ability to remember the platform's location was
tested.
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 Histological Analysis:

o Golgi Staining: To visualize and quantify the density of dendritic spines in the
hippocampus, a direct measure of synaptic connections.

e Biochemical Analysis:
o Western Blotting: To measure the levels of key synaptic proteins in brain tissue, including:
» PSD95: A critical scaffolding protein in the postsynaptic density.
» Drebrin: An actin-binding protein involved in spine morphology and plasticity.

» GluAl: A subunit of the AMPA receptor, crucial for excitatory synaptic transmission. The
ratio of phosphorylated GIluAl to total GIuA1 was assessed as a marker of synaptic
potentiation.

Increased Expression of:
@—b Actin Cytoskeleton Regulation Dendritic Spine Formation & Maturation _ Erse?)?lf\ Restored Synaptic Function
- p-GluA1/GIuAL

Click to download full resolution via product page

Caption: Proposed signaling pathway for SPG302-mediated synaptic regeneration.

Conclusion

The preclinical data for SPG302 provide a strong rationale for its continued development as a
therapeutic for ALS. The consistent findings across multiple relevant animal models, including a
genetically defined model of ALS (TDP-43) and a model of respiratory dysfunction,
demonstrate its potential to address key pathological features of the disease. The
demonstrated mechanism of action, focused on the regeneration of glutamatergic synapses,
represents a novel and promising approach to not only slow disease progression but also
potentially restore lost function. The detailed methodologies from related studies offer a solid
foundation for the design of future preclinical and clinical investigations. Further publication of
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the detailed quantitative data from the ALS-specific models will be crucial for a complete
understanding of the preclinical efficacy of SPG302.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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